(Z)-ethyl 2-((2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
The compound "(Z)-ethyl 2-((2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate" features a benzofuran core substituted at three key positions:
- Position 2: A (Z)-configured furan-2-ylmethylene group.
- Position 7: A methyl substituent.
- Position 6: An ethoxyacetate moiety via an ether linkage.
Benzofuran derivatives are widely studied for their pharmacological properties, including antimicrobial and anti-inflammatory activities .
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-3-21-16(19)10-23-14-7-6-13-17(20)15(24-18(13)11(14)2)9-12-5-4-8-22-12/h4-9H,3,10H2,1-2H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJUHPRMRQKTMT-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological relevance.
The molecular formula of (Z)-ethyl 2-((2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is , with a molecular weight of approximately 336.299 g/mol. The compound features a furan ring and a benzofuran structure, which are known for their diverse biological activities.
Antibacterial Activity
Recent studies have demonstrated that derivatives of compounds containing furan and benzofuran moieties exhibit significant antibacterial properties. For instance, compounds similar to (Z)-ethyl 2-((2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 25 | |
| Compound B | Pseudomonas aeruginosa | 15 | |
| Compound C | Bacillus cereus | 30 |
Antioxidant Activity
The antioxidant potential of (Z)-ethyl 2-((2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound exhibits moderate to high antioxidant activity, which may be attributed to its phenolic components .
Anti-inflammatory Activity
Studies have indicated that compounds with similar structures can inhibit lipoxygenase (LOX) activity, suggesting potential anti-inflammatory effects. For example, certain derivatives showed significant inhibition of leukotriene production, which is crucial in inflammatory responses .
Case Studies
- Antibacterial Screening : A study conducted on various benzofuran derivatives revealed that modifications in the furan ring enhanced antibacterial activity against Staphylococcus aureus. The structure–activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups increased efficacy .
- Antioxidant Evaluation : In a comparative study of several furan-containing compounds, (Z)-ethyl 2-((2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate showed an IC50 value comparable to standard antioxidants like ascorbic acid .
Scientific Research Applications
Structural Characteristics
The compound features a benzofuran core with an ethyl acetate group linked through an ether bond. This configuration, combined with the presence of a furan moiety , enhances its potential for biological interactions. The molecular formula is , with a molecular weight of approximately 354.4 g/mol.
Preliminary studies indicate that this compound may influence various biochemical pathways, making it a candidate for several applications:
-
Anticancer Activity
- Mechanism : The compound may induce apoptosis in cancer cell lines through the activation of caspases, which are crucial for programmed cell death.
- Evidence : Research has shown that derivatives of benzofuran can inhibit specific cancer cell lines, suggesting that this compound may exhibit similar properties .
- Antioxidant Properties
-
Anti-inflammatory Effects
- Mechanism : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.
- Evidence : Animal model studies have highlighted the anti-inflammatory effects of benzofuran derivatives, suggesting potential applications for inflammatory diseases .
- Antimicrobial Activity
Case Studies and Research Findings
Several studies have investigated the biological activity of similar benzofuran derivatives:
- Anticancer Properties : A study published in the Journal of Medicinal Chemistry indicated that benzofuran derivatives inhibited specific cancer cell lines by inducing apoptosis through caspase activation pathways .
- Antioxidant Activity : Research has shown that compounds with similar structures demonstrated significant antioxidant activity, suggesting that (Z)-ethyl 2-((2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate may also possess this beneficial property .
- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory effects of benzofuran derivatives in animal models, indicating potential therapeutic applications for inflammatory diseases .
Chemical Reactions Analysis
Ester Group Reactivity
The ethyl acetate group undergoes hydrolysis under acidic or basic conditions. In acidic environments (e.g., HCl/H₂O), the ester hydrolyzes to form a carboxylic acid, while basic conditions (e.g., NaOH) yield a carboxylate salt. Transesterification is also feasible in alcoholic solvents with catalytic acids (e.g., H₂SO₄), producing alkyl acetates.
Example conditions for hydrolysis :
| Reagent | Temperature | Time | Product | Yield | Source |
|---|---|---|---|---|---|
| 1M HCl/H₂O | 80°C | 4 h | Carboxylic acid derivative | ~85% | |
| 0.5M NaOH | RT | 12 h | Sodium carboxylate | ~90% |
Furan Ring Reactivity
The furan-2-ylmethylene group participates in electrophilic substitution reactions. Lewis acids like BF₃·OEt₂ enhance reactivity by polarizing the furan π-system, enabling regioselective substitutions at the α-position .
Electrophilic bromination :
In CH₂Cl₂ with Br₂/BF₃·OEt₂, bromination occurs at the furan α-position (C5).
| Catalyst | Reaction Time | Yield | Regioselectivity | Source |
|---|---|---|---|---|
| BF₃·OEt₂ | 3 h | 85% | α-position | |
| FeCl₃ | 4.5 h | 36% | Mixed |
Ketone Reactivity
The 3-oxo group undergoes nucleophilic additions. Grignard reagents (e.g., CH₃MgBr) add to the carbonyl, forming tertiary alcohols. Reductions with NaBH₄ yield secondary alcohols.
Reduction with NaBH₄ :
| Reagent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| NaBH₄ | EtOH | 0°C | 3-Hydroxy derivative | 78% |
Ether Linkage Stability
The benzofuran-linked ether is stable under mild conditions but cleaves under strong acids (e.g., HBr/AcOH) or bases (e.g., BBr₃/CH₂Cl₂).
Acid-mediated cleavage :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 48% HBr/AcOH | Reflux, 2 h | Phenolic derivative | 92% |
Cross-Coupling Reactions
The benzofuran core participates in Suzuki-Miyaura couplings with aryl boronic acids. Pd(PPh₃)₄ catalyzes these reactions in THF/H₂O at 80°C .
Example coupling :
| Boronic Acid | Catalyst | Time | Product | Yield | Source |
|---|---|---|---|---|---|
| PhB(OH)₂ | Pd(PPh₃)₄ | 6 h | Biaryl derivative | 75% |
Characterization Data
Post-reaction products are analyzed via:
Comparison with Similar Compounds
Structural Features
The closest structural analog identified is methyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate (referred to as Compound A) . Key differences include:
| Feature | Target Compound | Compound A |
|---|---|---|
| Benzylidene Substituent | Furan-2-ylmethylene (heteroaromatic) | 3,4-Dimethoxyphenyl (electron-rich aromatic) |
| Ester Group | Ethyl ester (CH₂CH₃) | Methyl ester (CH₃) |
| Molecular Formula | C₂₁H₂₀O₇ | C₂₂H₂₂O₈ |
| Molecular Weight | 384.38 g/mol | 414.41 g/mol |
Key Implications :
- The furan-2-ylmethylene group in the target compound introduces a heteroaromatic ring, which may enhance π-π stacking interactions compared to the bulkier 3,4-dimethoxyphenyl group in Compound A.
Physicochemical Properties
Key Implications :
Structural Analysis :
- The target compound’s (Z)-configuration and crystal packing could be resolved using SHELXL , a refinement program widely employed for small-molecule crystallography .
- Compound A’s structure was likely validated via similar methods, given the prevalence of SHELX software in crystallographic studies .
Key Implications :
- The furan-2-ylmethylene group may confer selectivity toward Gram-positive bacteria, whereas Compound A’s 3,4-dimethoxyphenyl group could target oxidative stress pathways.
Q & A
Q. How can the stereochemical configuration (Z/E) of the furan-2-ylmethylene group in this compound be experimentally determined?
Methodological Answer: X-ray crystallography is the gold standard for unambiguous determination of stereochemistry. For example, similar benzofuran derivatives (e.g., 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) were resolved using single-crystal X-ray diffraction, revealing intermolecular hydrogen bonding patterns critical for confirming stereochemistry . If crystallization is challenging, nuclear Overhauser effect (NOE) NMR spectroscopy can differentiate Z/E isomers by analyzing spatial proximity of protons adjacent to the double bond.
Q. What synthetic strategies are recommended for constructing the benzofuran-3-one core in this compound?
Methodological Answer: A cascade [3,3]-sigmatropic rearrangement/aromatization strategy, as demonstrated in the synthesis of 2-(3-methylbenzofuran-2-yl) phenol derivatives, is effective for benzofuran ring formation . Key steps include:
Q. How can researchers assess the purity and stability of this compound under laboratory storage conditions?
Methodological Answer:
- Purity Analysis: Combine HPLC (C18 column, acetonitrile/water gradient) with high-resolution mass spectrometry (HRMS) to detect impurities. For example, analogous compounds like methyl 2-(2-formylphenyl)acetate were analyzed using reversed-phase HPLC with UV detection at 254 nm .
- Stability Testing: Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor degradation products via LC-MS and compare with synthetic standards .
Intermediate Research Questions
Q. What experimental approaches can resolve contradictions in reported bioactivity data for benzofuran derivatives?
Methodological Answer:
- Bioassay Standardization: Use positive controls (e.g., ampicillin for antimicrobial assays) and standardized inoculum sizes to minimize inter-lab variability.
- Solubility Optimization: Address discrepancies in IC₅₀ values by testing solubility in DMSO/PBS mixtures and confirming compound integrity post-solubilization via NMR .
- Mechanistic Profiling: Combine phenotypic assays with target-based studies (e.g., enzyme inhibition assays for 3-oxo-dihydrobenzofuran derivatives) to distinguish direct vs. indirect bioactivity .
Q. How do substituents (e.g., 7-methyl, furan-2-ylmethylene) influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- Electrophilic Reactivity: The electron-withdrawing 3-oxo group activates the benzofuran core for electrophilic substitution at the 6-position. Substituent effects can be quantified via Hammett σ constants using competitive kinetic experiments with substituted analogs .
- Nucleophilic Reactivity: The furan-2-ylmethylene group’s conjugation with the benzofuran ring enhances stability against nucleophilic attack, as shown in density functional theory (DFT) studies of similar systems .
Q. What chromatographic techniques are optimal for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Flash Chromatography: Use silica gel with ethyl acetate/hexane gradients (e.g., 20–50% ethyl acetate) for preliminary purification.
- Preparative HPLC: Employ a C18 column with isocratic elution (acetonitrile:water = 65:35) for high-resolution separation, as validated for ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate of this compound, given its structural complexity?
Methodological Answer: Adopt the INCHEMBIOL framework :
- Abiotic Degradation: Perform hydrolysis studies at pH 4, 7, and 9 (50°C, 72 hours) with LC-MS monitoring.
- Biotic Degradation: Use OECD 301D closed bottle tests with activated sludge to assess biodegradability.
- Partitioning Studies: Measure logP via shake-flask method and model soil sorption using the EPISuite KOC calculator .
Q. What strategies can address discrepancies in crystallographic vs. computational conformational analyses of the dihydrobenzofuran ring?
Methodological Answer:
- Multi-Conformer Crystallography: Compare X-ray structures of analogs (e.g., 2-(5-fluoro-7-methyl-1-benzofuran-2-yl)acetic acid) to identify dominant conformers .
- Molecular Dynamics (MD) Simulations: Run 100-ns MD simulations in explicit solvent (e.g., water/ethanol) to assess ring puckering dynamics and compare with crystallographic B-factors .
Q. How can the antioxidant activity of this compound be rigorously quantified in cellular models?
Methodological Answer:
- Chemical Assays: Use DPPH radical scavenging and FRAP assays with quercetin as a reference standard.
- Cellular Models: Apply the CAA (cellular antioxidant activity) assay in HepG2 cells, normalizing results to intracellular glutathione levels .
- ROS Imaging: Use H₂DCFDA fluorescence in live-cell microscopy to quantify ROS suppression under oxidative stress .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
Methodological Answer:
- Solvent Screening: Use a standardized shake-flask method with saturation concentration measurements in 8–12 solvents (e.g., water, ethanol, DCM, hexane).
- Thermodynamic Analysis: Calculate Hansen solubility parameters and compare with experimental solubility profiles of structurally related esters (e.g., methyl 2-(2-formylphenyl)acetate) .
- pH-Dependent Solubility: Test solubility in buffered solutions (pH 1–13) to identify ionization effects, as demonstrated for carboxyl-containing benzofurans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
